

Application Notes and Protocols for the GC-MS Analysis of Cholesteryl Pentadecanoate

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Compound of Interest

Compound Name: Cholesteryl pentadecanoate

Cat. No.: B15546015

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Introduction

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of a broad range of volatile and semi-volatile compounds. For non-volatile molecules such as cholesteryl esters, a derivatization step is typically required to increase their volatility for GC analysis. This document provides a detailed protocol for the analysis of **Cholesteryl pentadecanoate**, a cholesteryl ester of pentadecanoic acid, using GC-MS. The methodology covers sample preparation, including lipid extraction and derivatization, as well as the instrumental parameters for the GC-MS analysis. **Cholesteryl pentadecanoate** has the chemical formula C₄₂H₇₄O₂ and an exact mass of 610.568881 Da.

Experimental Protocols

Sample Preparation: Lipid Extraction

A common and effective method for extracting cholesterol and its esters from biological samples is the Bligh and Dyer method.

Materials:

- Chloroform

- Methanol
- Deionized Water
- Homogenizer
- Centrifuge
- Glass centrifuge tubes
- Nitrogen gas evaporator

Procedure:

- To your sample (e.g., tissue homogenate, cell pellet), add a mixture of chloroform and methanol in a 1:2 (v/v) ratio. For every 1 part of the sample, use 3 parts of the solvent mixture.
- Homogenize the sample thoroughly for 2-3 minutes to ensure complete disruption of cells and membranes.
- Add 1 part of chloroform to the homogenate and vortex for 1 minute.
- Add 1 part of deionized water to the mixture and vortex again for 1 minute.
- Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
- Three layers will be formed: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids), and a protein disk in between.
- Carefully collect the lower organic layer containing the lipids using a glass pipette and transfer it to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Derivatization: Silylation

To make **Cholesteryl pentadecanoate** volatile for GC analysis, the hydroxyl group of the cholesterol moiety is derivatized to a trimethylsilyl (TMS) ether.

Materials:

- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine (anhydrous)
- Heptane or other suitable solvent
- Heating block or oven
- GC vials with inserts

Procedure:

- To the dried lipid extract, add 100 μ L of anhydrous pyridine to dissolve the lipids.
- Add 100 μ L of BSTFA with 1% TMCS to the dissolved lipid extract.
- Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.
- After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with heptane before injection.

Internal Standard

For accurate quantification, it is highly recommended to use an internal standard. A suitable internal standard for the analysis of **Cholesteryl pentadecanoate** is Cholesteryl heptadecanoate. The internal standard should be added to the sample before the lipid extraction step to account for any loss during sample preparation.

GC-MS Analysis

The following table summarizes the recommended GC-MS parameters for the analysis of the TMS-derivative of **Cholesteryl pentadecanoate**. These parameters may require optimization depending on the specific instrument and column used.

Parameter	Value
Gas Chromatograph	
Column	HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium, constant flow rate of 1.0-1.2 mL/min
Inlet Temperature	280-300°C
Injection Mode	Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations)
Injection Volume	1 µL
Oven Program	Initial temperature 180°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10-15 min.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Mass Scan Range	m/z 50-700 (in full scan mode)
Solvent Delay	5-7 minutes

Quantitative Data

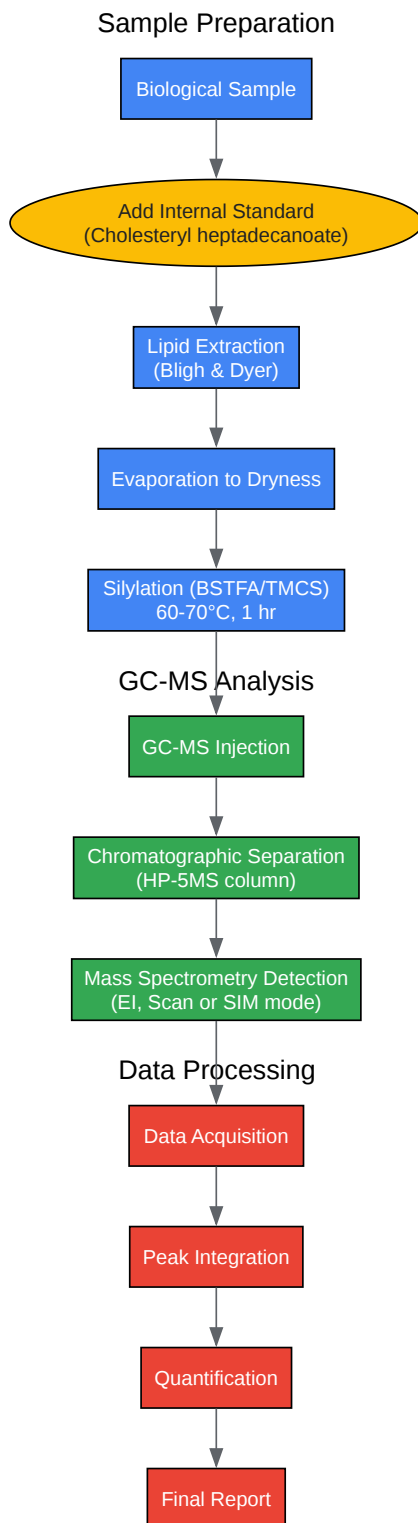
For quantitative analysis using Selected Ion Monitoring (SIM) mode, the following characteristic ions for the TMS-derivative of cholesteryl esters can be monitored. The specific retention time for **Cholesteryl pentadecanoate**-TMS should be determined by injecting a pure standard under the same chromatographic conditions. The elution order of cholesteryl esters on non-polar columns like HP-5MS is generally based on their molecular weight.

Compound	Expected Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
Cholesteryl pentadecanoate-TMS	To be determined empirically	368	458, [M-15] ⁺
Cholesteryl heptadecanoate-TMS (Internal Standard)	To be determined empirically	368	458, [M-15] ⁺

Note: The ion at m/z 368 corresponds to the characteristic fragment of the cholesterol-TMS backbone after the loss of the fatty acid chain. The ion at m/z 458 is the molecular ion of the cholesterol-TMS moiety. [M-15]⁺ represents the loss of a methyl group from the molecular ion of the derivatized cholesteryl ester. The molecular ion of **Cholesteryl pentadecanoate-TMS** is expected at m/z 682.6, but may be of low abundance in EI.

Experimental Workflow Diagram

GC-MS Analysis Workflow for Cholesteryl Pentadecanoate

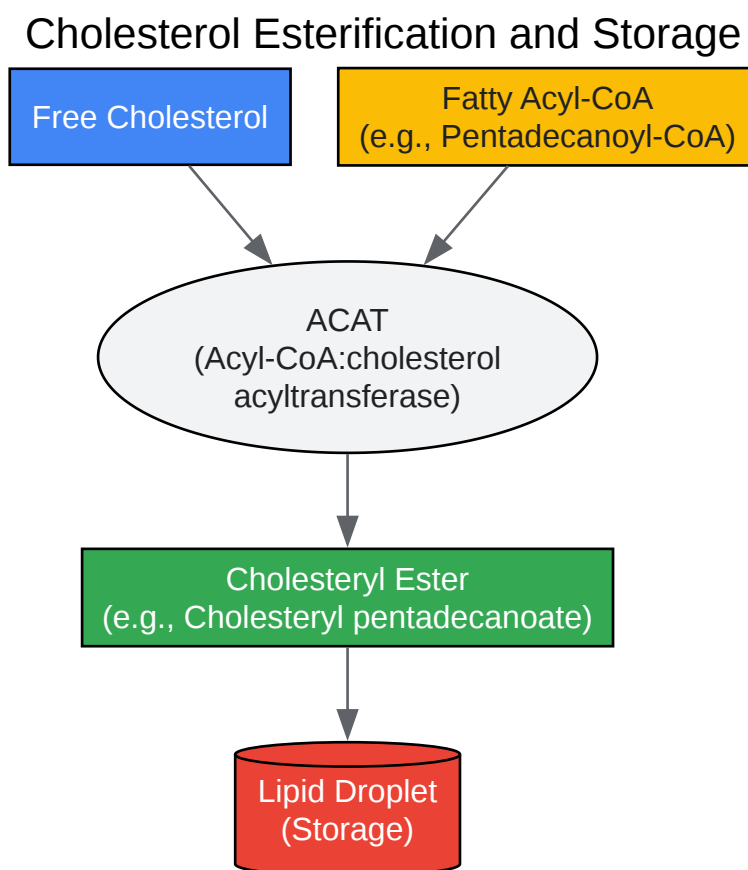


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Caption: Workflow for the analysis of **Cholesteryl pentadecanoate** by GC-MS.

Signaling Pathway Diagram (Illustrative)

While **Cholesteryl pentadecanoate** itself is not part of a signaling pathway, it is a component of cellular lipid metabolism. The following diagram illustrates the general pathway of cholesterol esterification and storage.



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Caption: Simplified pathway of intracellular cholesterol esterification.

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